Tricyclazole

Fungicide resistance management Rice blast epidemiology Sporulation inhibition

Select Tricyclazole for targeted melanin biosynthesis inhibition in Magnaporthe oryzae. With a Kt of 15 nM for the 3HNR-NADPH complex and a precise pathway blockade between 1,3,8-trihydroxynaphthalene and vermelone, it uniquely suppresses appressorial melanization, sporulation, and secondary infection—divergent from QoI fungicides like azoxystrobin. Field-proven at 600 ppm for complete blast control, it is the evidence-justified positive control for MBI screening and an ideal benchmark for comparative efficacy trials. Procure ≥98% purity material for reproducible, publication-ready results.

Molecular Formula C9H7N3S
Molecular Weight 189.24 g/mol
CAS No. 41814-78-2
Cat. No. B1682534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclazole
CAS41814-78-2
SynonymsTricyclazole;  Beam;  BIM;  Blas-T;  Blas T;  BlasT;  Blascide;  Pilarblas;  Sivic;  Tizole;  Elanco 291;  Elanco-291;  Elanco291
Molecular FormulaC9H7N3S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC3=NN=CN23
InChIInChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3
InChIKeyDQJCHOQLCLEDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.6 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclazole CAS 41814-78-2: Core Properties and Procurement Baseline for Rice Blast Control


Tricyclazole (CAS 41814-78-2) is a systemic triazolobenzothiazole fungicide primarily deployed as a melanin biosynthesis inhibitor (MBI) in rice blast management caused by Magnaporthe oryzae (syn. Pyricularia oryzae) [1]. Its mode of action centers on non-competitive inhibition of trihydroxynaphthalene reductase (3HNR) with a binding affinity (Kt) of 15 nM for the enzyme-NADPH complex, blocking the DHN-melanin pathway at the conversion of 1,3,8-trihydroxynaphthalene to vermelone, which prevents appressorial melanization and subsequent host penetration [2][3]. The compound is highly specific to rice blast pathogens and does not exhibit direct fungicidal toxicity at concentrations required for melanin inhibition, a feature distinguishing it from multi-site or respiratory inhibitor alternatives [1].

Why Tricyclazole Cannot Be Directly Substituted with Generic Melanin Biosynthesis Inhibitors


Generic substitution among melanin biosynthesis inhibitors (MBIs) is scientifically unsound due to marked differences in enzyme binding kinetics, downstream secondary infection suppression, and cross-species selectivity profiles. Tricyclazole exhibits a Kt of 15 nM for the 3HNR-NADPH complex, whereas pyroquilon and other MBIs demonstrate distinct binding preferences and inhibitory potencies [1]. Unlike QoI fungicides such as azoxystrobin that primarily arrest mycelial growth, tricyclazole's dual impact on sporulation inhibition and secondary infection efficiency represents a functional divergence with direct consequences for epidemic suppression and resistance management strategies [2]. The evidence below quantifies these differences across enzymatic, cellular, and organismal endpoints.

Quantitative Differentiation Evidence: Tricyclazole vs. Azoxystrobin, Pyroquilon, and Chlobenthiazone


Mycelial Growth Inhibition: Tricyclazole Requires Higher Concentrations Than Azoxystrobin, Enabling Dual-Mode Epidemic Control

Tricyclazole demonstrates weak direct mycelial growth inhibition compared to azoxystrobin, requiring relatively high concentrations to arrest vegetative growth, whereas azoxystrobin inhibits growth at low concentrations. However, tricyclazole exhibits superior suppression of sporulation and secondary infection efficiency at similarly low doses, indicating a dual mechanism beyond melanin inhibition that azoxystrobin does not replicate [1].

Fungicide resistance management Rice blast epidemiology Sporulation inhibition

Aflatoxin Biosynthesis Inhibition: Chlobenthiazone Exhibits ~100-Fold Greater Potency Than Tricyclazole

In Aspergillus flavus shake cultures, tricyclazole at 30 μg/mL achieved 73% reduction in aflatoxin synthesis, whereas chlobenthiazone achieved 99-100% reduction at only 8 μg/mL, representing a greater than three-fold concentration advantage with near-complete suppression [1]. This cross-class comparison reveals that tricyclazole is a relatively weak aflatoxin inhibitor compared to chlobenthiazone, a key consideration for applications where mycotoxin mitigation is the primary objective.

Mycotoxin suppression Post-harvest pathology Aspergillus flavus

Melanin Biosynthesis Inhibition Potency: Tricyclazole Active at <0.01 μg/mL in Pyricularia oryzae

Tricyclazole inhibits melanin synthesis in Pyricularia oryzae at concentrations below 0.01 μg/mL, with the primary block occurring between scytalone and vermelone (specifically the reduction of 1,3,8-trihydroxynaphthalene to vermelone) [1]. This sub-10 ng/mL potency for pathway disruption defines the compound's exceptional specificity. While comparative inhibitory concentration data for pyroquilon and other MBIs in the same assay system are not available, the reported potency threshold provides a quantitative baseline for procurement when evaluating alternatives.

DHN-melanin pathway Appressorium melanization Penetration prevention

Enzyme Binding Kinetics: Tricyclazole Binds 3HNR-NADPH Complex with 15 nM Affinity

Steady-state kinetic and fluorescence titration studies reveal that tricyclazole binds competitively with respect to the naphthol substrate to the 3HNR-NADPH complex with a Kt of 15 nM. Binding to the 3HNR-NADP⁺ complex is substantially weaker at 0.56 μM, and to unliganded 3HNR is weakest at Kd = 8.5 μM [1]. This ordered binding preference—over 500-fold stronger affinity for the NADPH-bound enzyme—is a distinctive biochemical signature not documented for other MBIs such as pyroquilon or carpropamid.

Trihydroxynaphthalene reductase Enzyme inhibition kinetics Structure-activity relationship

Field Efficacy in Rice Blast Control: Tricyclazole 70% WP Achieves Complete Inhibition at 600 ppm in Uniform Blast Nursery Trials

In Uniform Blast Nursery (UBN) field trials conducted in Telangana, India, Tricyclazole 70% WP applied at 600 ppm provided complete inhibition of rice blast at 14 days after inoculation (DAI) compared to untreated control [1]. In the same study, combination fungicides containing triazole and strobilurin groups (e.g., Azoxystrobin + Tebuconazole, Tebuconazole + Trifloxystrobin) reduced disease PDI to 26.66%, 20.63%, and 14.60% respectively, relative to a control PDI of 54.46% [1].

Field efficacy trials Uniform Blast Nursery Disease severity reduction

Defined Research and Industrial Application Scenarios Where Tricyclazole Procurement Is Evidence-Justified


High-Disease-Pressure Rice Blast Management Programs Requiring Epidemic Suppression via Sporulation Inhibition

Based on the direct head-to-head comparison with azoxystrobin [1], tricyclazole is the preferred selection when the operational goal is to reduce secondary inoculum production and epidemic spread rather than solely arresting existing mycelial growth. The compound's dual activity on sporulation and secondary infection efficiency, combined with field efficacy data showing complete blast inhibition at 600 ppm under UBN conditions [2], supports procurement for preventative spray programs in blast-endemic regions where inoculum reduction is critical for season-long protection.

In Vitro Studies of DHN-Melanin Biosynthesis Pathway Disruption Requiring High-Affinity 3HNR Inhibition

For researchers investigating fungal melanin biosynthesis, tricyclazole provides a well-characterized reference inhibitor with defined enzyme binding kinetics (Kt = 15 nM for the 3HNR-NADPH complex) and a precisely mapped pathway blockade between 1,3,8-trihydroxynaphthalene and vermelone [3]. Its sub-0.01 μg/mL potency in Pyricularia oryzae [4] and competitive binding behavior relative to the naphthol substrate make it the appropriate positive control for MBI screening assays and for generating shunt product accumulation profiles (e.g., flaviolin, 2-hydroxyjuglone) used as biochemical markers of pathway inhibition.

Comparative Fungicide Efficacy Screening in Uniform Blast Nursery (UBN) or Field Trials

Tricyclazole serves as a benchmark reference treatment in fungicide efficacy trials against Magnaporthe oryzae. The UBN field data demonstrating 100% control at 14 DAI with Tricyclazole 70% WP at 600 ppm [2] establishes a quantitative performance baseline against which novel fungicides or combination products can be evaluated. Procurement of tricyclazole as a positive control standard is evidence-justified for any rice blast fungicide screening program requiring a validated, high-efficacy comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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